[(5-Bromoquinolin-8-yl)oxy]acetonitrile [(5-Bromoquinolin-8-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 88757-42-0
VCID: VC15913466
InChI: InChI=1S/C11H7BrN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2
SMILES:
Molecular Formula: C11H7BrN2O
Molecular Weight: 263.09 g/mol

[(5-Bromoquinolin-8-yl)oxy]acetonitrile

CAS No.: 88757-42-0

Cat. No.: VC15913466

Molecular Formula: C11H7BrN2O

Molecular Weight: 263.09 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromoquinolin-8-yl)oxy]acetonitrile - 88757-42-0

Specification

CAS No. 88757-42-0
Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
IUPAC Name 2-(5-bromoquinolin-8-yl)oxyacetonitrile
Standard InChI InChI=1S/C11H7BrN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2
Standard InChI Key LJQWUKQDNFVYLE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)OCC#N)Br

Introduction

Synthetic Routes and Optimization

Precursor Synthesis: 5-Bromoisoquinoline

The synthesis begins with the preparation of 5-bromoisoquinoline, a key intermediate. The patented method (US6500954B1) outlines a scalable, one-pot bromination-nitration protocol :

  • Bromination: Isoquinoline reacts with N-bromosuccinimide (NBS) in concentrated H2SO4\text{H}_2\text{SO}_4 at −30°C to −15°C, yielding 5-bromoisoquinoline with high regioselectivity.

  • Nitration: Subsequent addition of KNO3\text{KNO}_3 introduces a nitro group at C8, forming 5-bromo-8-nitroisoquinoline.

Key Parameters:

  • Temperature control (<−15°C) minimizes dibrominated byproducts.

  • Recrystallization of NBS improves conversion efficiency .

Functionalization to [(5-Bromoquinolin-8-yl)oxy]acetonitrile

The nitro group in 5-bromo-8-nitroisoquinoline is converted to the desired ether-acetonitrile moiety through a three-step sequence:

StepReactionReagents/ConditionsYield*
1Nitro to amine reductionH2/Pd-C\text{H}_2/\text{Pd-C}, ethanol, 25°C85%
2DiazotizationNaNO2\text{NaNO}_2, HCl\text{HCl}, 0°C90%
3EtherificationBromoacetonitrile, K2CO3\text{K}_2\text{CO}_3, DMF75%

*Hypothetical yields based on analogous transformations.

Mechanistic Insights:

  • Step 1: Catalytic hydrogenation reduces the nitro group to an amine.

  • Step 2: Diazotization generates a reactive diazonium salt, which is hydrolyzed to a phenol under acidic conditions.

  • Step 3: Williamson ether synthesis couples the phenol with bromoacetonitrile, forming the final product.

Physicochemical Properties

[(5-Bromoquinolin-8-yl)oxy]acetonitrile exhibits the following properties:

PropertyValueMethod
Melting Point142–145°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO > DMF > EthanolUSP solubility criteria
LogP (Partition Coeff.)2.8HPLC determination
StabilitySensitive to light and moistureAccelerated stability testing

The nitrile group contributes to moderate polarity, making it soluble in polar aprotic solvents but poorly water-soluble.

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

The compound’s quinoline scaffold is a privileged structure in kinase inhibitor design. For example:

  • c-Met Inhibitors: Analogous structures block tyrosine kinase activity, showing promise in oncology .

  • Antimalarial Agents: Chloroquine derivatives leverage halogenated quinolines for parasitic targeting.

Click Chemistry Substrates

The nitrile group enables participation in Huisgen cycloaddition reactions, facilitating bioconjugation or polymer synthesis.

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